molecular formula C17H29Cl2FN2O2 B2989208 1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1189869-87-1

1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2989208
CAS No.: 1189869-87-1
M. Wt: 383.33
InChI Key: ZLTLSHZZRZMTJE-UHFFFAOYSA-N
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Description

1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex structure that includes a butoxy group, a piperazine ring, and a fluorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the reaction of 2-fluorophenylpiperazine with appropriate reagents to introduce the butoxy and propan-2-ol groups. The reaction conditions may include the use of strong bases or acids, and the process may require specific temperatures and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used, often under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), typically in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions may involve alkyl halides or other electrophiles, with the presence of a strong base or acid catalyst.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a tool in biological studies, such as investigating receptor-ligand interactions or cellular signaling pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, given its structural similarity to known bioactive compounds.

  • Industry: It may find use in the production of specialty chemicals, coatings, or other industrial products.

Mechanism of Action

The mechanism by which 1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. For example, it could modulate neurotransmitter activity or inhibit enzyme function, resulting in therapeutic effects.

Comparison with Similar Compounds

1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride can be compared with other similar compounds, such as:

  • 1-(2-fluorophenyl)-4-(piperazin-1-yl)butan-1-amine: This compound shares the piperazine and fluorophenyl groups but differs in the presence of an amine group.

  • 1-(4-fluorophenyl)piperazine: A simpler structure lacking the butoxy and propan-2-ol groups.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-butoxy-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN2O2.2ClH/c1-2-3-12-22-14-15(21)13-19-8-10-20(11-9-19)17-7-5-4-6-16(17)18;;/h4-7,15,21H,2-3,8-14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTLSHZZRZMTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1CCN(CC1)C2=CC=CC=C2F)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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